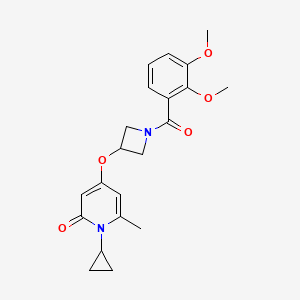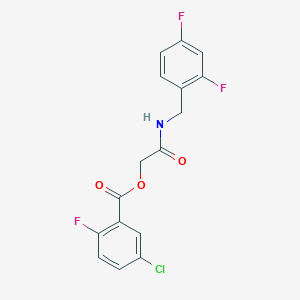
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate, also known as DF-4, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. DF-4 belongs to the class of benzamide derivatives and has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Mechanism of Action
The exact mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the transcription factor nuclear factor kappa B (NF-κB), which plays a key role in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells and to protect neurons from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has several advantages as a therapeutic agent. It has been shown to possess potent anti-inflammatory, anti-tumor, and neuroprotective properties. This compound is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, more studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has shown promising results in preclinical studies, and there are several future directions for its use as a therapeutic agent. One potential application of this compound is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound could also be studied for its potential use in cancer therapy, particularly in combination with other anti-cancer agents. In addition, this compound could be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential.
Synthesis Methods
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate can be synthesized using a multistep process that involves the reaction of 5-chloro-2-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,4-difluorobenzylamine to form the benzamide intermediate, which is subsequently reacted with ethyl oxalyl chloride to yield this compound.
Scientific Research Applications
2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to possess anti-tumor properties and has been studied for its potential use in cancer therapy. In addition, this compound has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO3/c17-10-2-4-13(19)12(5-10)16(23)24-8-15(22)21-7-9-1-3-11(18)6-14(9)20/h1-6H,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBJKEGWXSHERZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
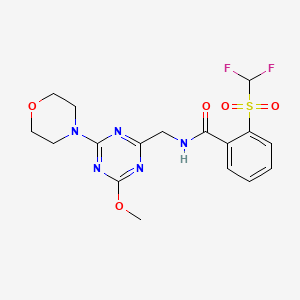
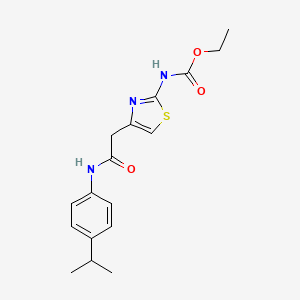
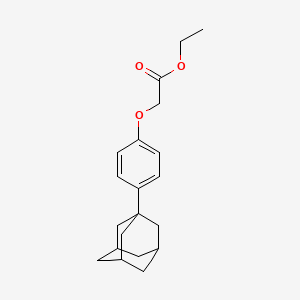
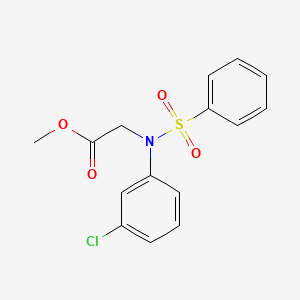
![3-Cyclopropylidene-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2425303.png)
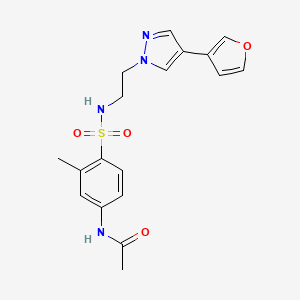
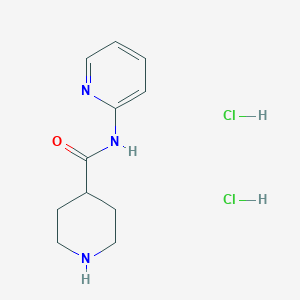
![1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2425310.png)
![1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2425312.png)
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2425314.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2425316.png)
![2-cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2425317.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2425319.png)
